molecular formula C21H22O5 B2958586 9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione CAS No. 313984-47-3

9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

Cat. No. B2958586
CAS RN: 313984-47-3
M. Wt: 354.402
InChI Key: VDYWBPKDRUCFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. The compound was first synthesized in 1969, but its anti-tumor activity was not discovered until the late 1990s. Since then, DMXAA has been the subject of numerous studies, and its potential as an anti-cancer agent has been widely recognized.

Scientific Research Applications

Drug Discovery and Pharmacology

ChemDiv1_000890: is a candidate for drug discovery programs due to its unique chemical structure which may interact with biological targets. ChemDiv, the company associated with this identifier, has a history of developing drugs for various diseases including cancer, neurological disorders, and infectious diseases . The xanthene core of the compound could be pivotal in the synthesis of molecules with potential therapeutic effects.

properties

IUPAC Name

9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-24-17-11-3-6-12(21(17)25-2)18-19-13(22)7-4-9-15(19)26-16-10-5-8-14(23)20(16)18/h3,6,11,18H,4-5,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYWBPKDRUCFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

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